1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole
Overview
Description
“1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole” is a chemical compound with the molecular formula C13H14F3N3. Its average mass is 269.266 Da and its monoisotopic mass is 269.113983 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3NO/c14-13(15,16)11-1-3-12(4-2-11)17-7-5-10(9-18)6-8-17/h1-4,10,18H,5-9H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole” were not found in the available resources, piperidine derivatives are known to undergo various intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its exact physical and chemical properties could not be found in the available resources.Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
- The compound is studied for its metabolic pathways and pharmacokinetics in humans. The research delved into how the body processes and eliminates the drug, revealing that it's extensively metabolized, with the principal route being oxidation. The study provides detailed insights into the metabolites formed and their respective contributions to the overall metabolism of the drug (Renzulli et al., 2011).
Therapeutic Efficacy in Disease Treatment
- The compound's efficacy in treating diseases like Chagas' disease and other parasitic infections has been explored, highlighting its therapeutic potential. In a study, it exhibited a significant treatment success rate, indicating its potential as an effective therapeutic agent (Andrade et al., 1996).
Role in Disease Diagnosis and Monitoring
- The compound's utility in disease diagnosis and monitoring was investigated, particularly in conditions like alveolar echinococcosis. It's used in conjunction with imaging techniques to assess the activity of the disease and evaluate the effectiveness of treatment, providing a non-invasive method to monitor patients' responses to therapy (Ammann et al., 2015).
Antiparasitic Activity
- The antiparasitic activity of the compound has been extensively studied, demonstrating its efficacy against a variety of parasitic infections. Research has shown that it is an effective broad-spectrum anthelmintic, offering a potential treatment option for helminthiasis and other parasitic diseases (Chavarria et al., 1973).
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-piperidin-4-yl-2-(trifluoromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c14-13(15,16)12-18-10-3-1-2-4-11(10)19(12)9-5-7-17-8-6-9/h1-4,9,17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNANKKHTFBNUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3N=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672106 | |
Record name | 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole | |
CAS RN |
742076-06-8 | |
Record name | 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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